4-Methyl-2-(methylthio)pyrimidine

Beschreibung

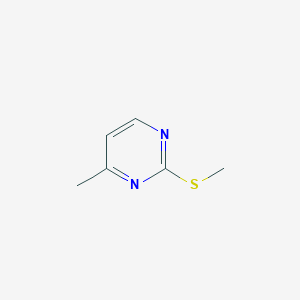

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERVHYBSTYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356302 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-63-9 | |

| Record name | 4-Methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 4-Methyl-2-(methylthio)pyrimidine

An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-(methylthio)pyrimidine

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. This guide is structured to provide not only established data but also practical, field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and actionable laboratory guidance.

Section 1: Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrazines. The presence of a methyl group and a methylthio group on the pyrimidine core dictates its specific chemical behavior and physical properties.

Key Identifiers:

-

CAS Number: 14001-63-9[1]

-

Molecular Formula: C₆H₈N₂S[1]

-

Molecular Weight: 140.21 g/mol [1]

-

InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N[1]

-

SMILES: CSc1nccc(C)n1[1]

Caption: 2D Structure of this compound.

Section 2: Physical and Chemical Properties

The bulk physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. This compound is a liquid at ambient temperature.[1] A summary of its key physical constants is presented below.

| Property | Value | Source(s) |

| Appearance | Clear, yellow to orange liquid | [1] |

| Density | 1.007 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.572 | [1] |

| Flash Point | 104.4 °C (closed cup) | [1] |

| Molecular Weight | 140.21 g/mol | [1] |

| Boiling Point | Not definitively reported at standard pressure. A boiling point of 243.1°C at 760 mmHg has been noted for the related compound 4-Chloro-2-(methylthio)pyrimidine. | [2] |

Section 3: Solubility Profile

While quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure and studies of analogous pyrimidine derivatives. The presence of two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall molecule possesses both polar (C-N, C-S bonds) and non-polar (methyl groups, aromatic ring) regions.

Generally, pyrimidine derivatives show solubility in a range of organic solvents, with solubility increasing with temperature.[3] It is anticipated that this compound would be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and may have moderate solubility in solvents like ethyl acetate and chloroform.[3] Its solubility in water is expected to be low, a common characteristic for similar small organic molecules with significant hydrocarbon character.

Section 4: Spectroscopic Characterization

Predictive Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet in the δ 2.4-2.6 ppm range, integrating to 3H, corresponding to the methyl group at the 4-position (CH₃ ).

-

A singlet in the δ 2.5-2.7 ppm range, integrating to 3H, for the methyl group of the thiomethyl substituent (S-CH₃ ).

-

Two signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position will appear as a doublet, and the proton at the 6-position will also be a doublet due to coupling with each other.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique carbon signals:

-

Two signals in the aliphatic region (δ 10-30 ppm) for the two methyl carbons (C H₃ and S-C H₃).

-

Four signals in the aromatic/heteroaromatic region (δ 110-175 ppm) corresponding to the four distinct carbons of the pyrimidine ring. The carbon attached to the sulfur (C2) is expected to be the most downfield shifted among the ring carbons.[4]

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information on the functional groups present. Key absorption bands are expected around:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

-

1400-1300 cm⁻¹: C-H bending vibrations.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of 140, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for pyrimidines may involve the loss of methyl radicals or cleavage of the ring.

Protocols for Experimental Determination

The following section outlines the standardized methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

This workflow outlines the preparation and analysis of a liquid sample for ¹H and ¹³C NMR.

Caption: Workflow for NMR Spectroscopic Analysis.

This protocol is designed to assess purity and confirm the molecular weight of the compound.

Caption: Standard Workflow for GC-MS Analysis.[6]

Section 5: Safety and Handling

From a safety perspective, this compound is classified with several hazards that necessitate careful handling in a laboratory environment.[1]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Damage (Category 1) - H318: Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If aerosolization is possible, a suitable respirator should be used.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

-

Section 6: References

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. s3-us-west-2.amazonaws.com. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

-

Pyrimidine, 4-methyl-. NIST WebBook. [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

IR spectra. UCLA Chemistry. [Link]

-

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. SWGDrug. [Link]

-

Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. ChemRxiv. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulphide. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organicchem20120400007_21615.htm]([Link] organicchem20120400007_21615.htm)

-

Infrared Spectroscopy. MSU Chemistry. [Link]

-

4 Methyl Thio Benzyl Cyanide. Karvy Therapeutics Pvt. Ltd.. [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

Sources

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 49844-90-8 | 4-Chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. article.sapub.org [article.sapub.org]

- 6. swgdrug.org [swgdrug.org]

4-Methyl-2-(methylthio)pyrimidine molecular structure and weight

Structural Characterization, Synthetic Architecture, and Reactivity Profile

Executive Summary

4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9) serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of functionalized pyrimidine derivatives. Its utility stems from the 2-methylthio group, which acts as a "masked" leaving group. While stable under standard storage conditions, this moiety can be activated via oxidation to a sulfone or sulfoxide, facilitating facile Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This guide provides an in-depth technical analysis of its physiochemical properties, synthesis, and reactivity.

Physiochemical Profile

The molecule consists of a pyrimidine ring substituted with a methyl group at the C4 position and a methylthio (–SMe) group at the C2 position. It is typically isolated as a colorless to pale yellow liquid at room temperature.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | 4-Methyl-2-(methylsulfanyl)pyrimidine |

| CAS Number | 14001-63-9 |

| Molecular Formula | C₆H₈N₂S |

| Molecular Weight | 140.21 g/mol |

| Physical State | Liquid (at 25°C) |

| Boiling Point | ~96-97°C (at reduced pressure) / ~300°C (calc. 760 mmHg) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO; Low solubility in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Synthetic Architecture

The synthesis of this compound is a classic example of chemoselective alkylation. The precursor, 4-methyl-2-thiouracil (also known as 2-mercapto-4-methylpyrimidine), exhibits lactam-lactim and thione-thiol tautomerism.

Synthetic Protocol

Reaction Type: S-Alkylation (Nucleophilic Substitution)

Reagents:

-

Substrate: 4-Methyl-2-thiouracil

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Solvent: Water, Ethanol, or aqueous alcoholic mixtures.

Methodology:

-

Dissolution: 4-Methyl-2-thiouracil is dissolved in an aqueous alkaline solution (e.g., 1M NaOH). The base deprotonates the thiol/thione to form the thiolate anion.

-

Addition: Methyl Iodide is added dropwise at controlled temperatures (0°C to RT) to prevent over-alkylation or hydrolysis.

-

Mechanism: The reaction proceeds via an SN2 mechanism. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom (soft nucleophile) preferentially attacks the methyl group of MeI (soft electrophile) over the harder nitrogen atoms of the pyrimidine ring.

-

Isolation: The product separates as an oil or is extracted with an organic solvent (e.g., Dichloromethane) after pH adjustment.

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway via S-alkylation of the thiolate intermediate.

Structural Characterization

Verification of the structure relies on distinguishing the two methyl environments (C-Me vs. S-Me) and the pyrimidine aromatic protons.

Proton NMR (¹H NMR)

In CDCl₃, the spectrum typically displays:

-

Aromatic Region: Two doublets corresponding to the pyrimidine protons.

-

H-6 (Adjacent to N): Deshielded, appearing downfield (~8.3 ppm).

-

H-5 (Beta to N): Appearing upfield relative to H-6 (~6.8 ppm).

-

-

Aliphatic Region: Two distinct singlets.

-

S-CH₃: Typically ~2.55 – 2.60 ppm. The sulfur atom exerts a descalding effect, but less than oxygen.

-

C-CH₃: Typically ~2.40 – 2.50 ppm.

-

Mass Spectrometry

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ observed at m/z 141.

-

Fragmentation: Loss of the methylthio group (–SMe) or methyl radical is common in EI modes.

Reactivity & Applications

The primary value of this compound lies in its role as an electrophile precursor. The –SMe group is a poor leaving group in its native state but becomes highly reactive upon oxidation.

Activation Strategy (Oxidation)

Reacting the title compound with oxidants like m-CPBA (meta-chloroperoxybenzoic acid) or Oxone converts the sulfide to a sulfone (–SO₂Me) or sulfoxide (–SOMe).

-

Result: The C2 position becomes highly electrophilic.

-

Utility: The sulfonyl group is an excellent leaving group (approx. 10⁶ times more reactive than the sulfide) for SNAr reactions.

Nucleophilic Displacement (SNAr)

Once activated, the pyrimidine core undergoes substitution with various nucleophiles:

-

Amines: Yields 2-amino-4-methylpyrimidines (common drug pharmacophores).

-

Alkoxides: Yields 2-alkoxy derivatives.

Reactivity Pathway Diagram

Figure 2: Activation and functionalization workflow for pharmaceutical synthesis.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

-

Awad, S. M., et al. (2018). Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 2-Thiouracil Sulfonamide Derivatives. Pharmacophore, 9(1), 30-41.[2] [Link]

-

Kalogirou, A. S., et al. (2020).[3] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 1-10. [Link]

Sources

Technical Synthesis Guide: 4-Methyl-2-(methylthio)pyrimidine

CAS Registry Number: 14001-69-5 Molecular Formula: C₆H₈N₂S Molecular Weight: 140.21 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Methyl-2-(methylthio)pyrimidine is a critical heterocyclic scaffold employed extensively in the synthesis of agrochemicals and pharmaceutical ingredients, particularly as a precursor for kinase inhibitors and antimetabolites. Its structural utility lies in the lability of the C2-methylthio group, which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

This technical guide outlines two primary synthesis pathways selected for their scalability, atom economy, and operational robustness:

-

The Convergent Route (Preferred): Direct cyclization of S-methylisothiourea with a masked 1,3-dicarbonyl equivalent.

-

The Stepwise Route (Classic): Cyclization of thiourea to the thiol intermediate followed by S-methylation.

Retrosynthetic Analysis

The strategic disconnection of the pyrimidine ring relies on the "3 + 3" cyclization approach. The C4-methyl group dictates the use of an asymmetric 3-carbon fragment (acetylacetaldehyde equivalent), while the C2-sulfur moiety originates from a thiourea derivative.

Key Precursor Selection:

-

C4-C5-C6 Fragment: Acetylacetaldehyde is unstable; therefore, its masked acetal form, 4,4-dimethoxy-2-butanone , is the reagent of choice to ensure controlled reactivity.[1]

-

N1-C2-N3 Fragment: S-Methylisothiourea sulfate allows for the direct installation of the methylthio group, bypassing the need for a separate methylation step.

Figure 1: Retrosynthetic disconnection showing the Convergent Route (A) and Stepwise Route (B).

Pathway 1: Convergent Cyclization (Preferred)[1]

This route is favored for industrial applications due to its higher atom economy and reduced step count. It utilizes S-methylisothiourea sulfate, a stable solid salt, reacting directly with the acetal.[1]

Reaction Scheme

Detailed Protocol

Reagents:

-

S-Methylisothiourea sulfate (1.0 equiv)

-

4,4-Dimethoxy-2-butanone (1.1 equiv)

-

Potassium Carbonate (

) or Sodium Ethoxide ( -

Solvent: Ethanol/Water (3:1 v/v)[1]

Step-by-Step Methodology:

-

Free Base Liberation: In a round-bottom flask equipped with a reflux condenser, suspend S-methylisothiourea sulfate (139 g, 0.5 mol) in water (150 mL). Slowly add

(69 g, 0.5 mol) to liberate the free isothiourea base.[1] Caution: Mild exotherm. -

Addition: Add ethanol (300 mL) followed by 4,4-dimethoxy-2-butanone (145 g, 1.1 mol).

-

Cyclization: Heat the mixture to reflux (

) for 6–8 hours.-

Mechanistic Insight: The reaction proceeds via an initial acid-catalyzed hydrolysis of the acetal (facilitated by trace acid or the amphoteric nature of the intermediate) to generate the reactive aldehyde, followed by condensation with the nitrogens of the isothiourea.[1]

-

-

Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with water (200 mL) and extract with Ethyl Acetate (

). -

Purification: Dry the combined organics over

, filter, and concentrate. The crude oil can be purified via vacuum distillation (bp

Critical Control Points

| Parameter | Setting | Rationale |

| pH Control | Basic ( | Essential to maintain the nucleophilicity of the isothiourea nitrogens. |

| Temperature | Reflux | Required to drive the dehydration step and aromatization. |

| Acetal Quality | >95% Purity | Impurities in 4,4-dimethoxy-2-butanone lead to tarry polymeric side products. |

Pathway 2: Stepwise Thiolation-Methylation

This route is valuable when S-methylisothiourea is unavailable or when specific isotopic labeling (e.g.,

Step 1: Synthesis of 2-Mercapto-4-methylpyrimidine

Reaction: Thiourea + 4,4-Dimethoxy-2-butanone

Protocol:

-

Dissolve thiourea (1.0 equiv) and 4,4-dimethoxy-2-butanone (1.0 equiv) in Ethanol.

-

Add catalytic HCl or heat in the presence of NaOEt (depending on specific variation; NaOEt is preferred for higher yields).[1]

-

Reflux for 4 hours. The product, 4-methyl-2-pyrimidinethiol, precipitates upon acidification of the reaction mixture.[1]

-

Yield: Typically 80-85%.

Step 2: S-Methylation

Reaction: 2-Mercapto-4-methylpyrimidine + MeI/DMS

Protocol:

-

Dissolution: Dissolve 2-mercapto-4-methylpyrimidine (12.6 g, 0.1 mol) in 10% NaOH solution (100 mL). The solution should be clear (formation of thiolate anion).

-

Methylation: Cool to

. Add Methyl Iodide (MeI) (14.2 g, 0.1 mol) dropwise over 30 minutes.-

Alternative: Dimethyl Sulfate (DMS) can be used but requires stricter safety protocols due to high toxicity.[1]

-

-

Completion: Stir at room temperature for 2 hours. The product often separates as an oil or precipitate.

-

Isolation: Extract with Dichloromethane (DCM), wash with water, dry, and concentrate.[1]

Figure 2: Mechanism of the S-methylation step via the thiolate anion.

Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl3) | Methyl group at C4 | |

| S-Methyl group (Key diagnostic peak) | ||

| Proton at C5 (Pyrimidine ring) | ||

| Proton at C6 (Pyrimidine ring) | ||

| MS (ESI) | [M+H]+ = 141.05 | Confirms molecular weight |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Oxidation leads to darker color |

Safety & Handling (E-E-A-T)

-

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent.[1] All methylation reactions must be performed in a functioning fume hood. Neutralize glassware with ammonium hydroxide.

-

Thiol Intermediates: 2-Mercapto-4-methylpyrimidine has a characteristic stench. Use bleach (sodium hypochlorite) traps for any off-gassing to oxidize thiols to sulfonates/sulfates.

-

S-Methylisothiourea Sulfate: A skin irritant. Wear nitrile gloves and avoid dust inhalation.

References

-

Organic Chemistry Portal. "Synthesis of Pyrimidines." Organic Chemistry Portal. Available at: [Link][1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724128, this compound." PubChem. Available at: [Link][1]

-

Taylor, E. C., & Cheng, C. C. (1960).[1] "Pyrimidines.[2][3][4][5][6] I. The Synthesis of Some 2-Substituted 4-Methylpyrimidines." Journal of Organic Chemistry. (Foundational reference for isothiourea condensations).

-

Organic Syntheses. "S-Methylisothiourea Sulfate." Org.[4][6] Synth. 1932, 12,[1] 52. Available at: [Link] (Describes the precursor synthesis).

Sources

- 1. mdpi.com [mdpi.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Strategic Functionalization of 4-Methyl-2-(methylthio)pyrimidine: A Guide to Reactivity Landscapes

Executive Summary

4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9) represents a "Janus-faced" scaffold in medicinal chemistry.[1][2] It possesses two distinct, orthogonal reactivity handles: the electrophilic C2 position (masked by a thioether) and the nucleophilic C4-methyl group (activatable via lateral lithiation).[2][3] This guide dissects the electronic structure of this building block and provides validated protocols for its divergent functionalization, enabling researchers to rapidly generate libraries of kinase inhibitors and bioactive heterocycles.[3]

Molecular Architecture & Electronic Profile[1][3]

To manipulate this scaffold effectively, one must understand the competition between the pyrimidine ring's electron deficiency and the substituents' electronic effects.[3]

The "Push-Pull" Electronic System

The pyrimidine ring is naturally

-

C2-SMe (The Masked Electrophile): The sulfur atom exerts a dual effect.[1][2] It is inductively electron-withdrawing (-I) but donates electron density into the ring via resonance (+M).[1][2] In its native state, the +M effect renders the C2 position relatively inert to nucleophilic aromatic substitution (

) compared to a halogenated analog.[2][3] -

C4-Methyl (The Latent Nucleophile): The electron-deficient ring acidifies the protons on the C4-methyl group (vinylogous to an imine).[2] This allows for the generation of a stabilized carbanion (aza-enolate) upon treatment with strong bases.[1][2]

Reactivity Map

The following diagram illustrates the orthogonal reactivity sites available on the scaffold.

Figure 1: Orthogonal reactivity handles. Red indicates electrophilic potential; Green indicates nucleophilic potential.[1][3]

The Electrophilic C2 Node: Activation & Substitution

Direct displacement of the methylthio (-SMe) group by amines or alkoxides is kinetically slow and often requires harsh conditions (high heat, sealed tube).[1][2][3] To achieve high yields under mild conditions, the "Oxidation-Activation" strategy is the industry standard.[1][3]

The Activation Mechanism

Oxidizing the sulfide to a sulfone (-SO

Table 1: Leaving Group Lability in Pyrimidines

| Substituent | Induction (-I) | Resonance (+M) | Leaving Group Ability (

Experimental Protocol: Oxidation-Displacement Sequence

Objective: Synthesis of 2-amino-4-methylpyrimidines.

Step A: Oxidation to Sulfone

-

Dissolution: Dissolve this compound (1.0 equiv) in DCM (0.2 M).

-

Oxidant Addition: Cool to 0 °C. Add m-CPBA (2.2 equiv) portion-wise.

-

Workup: Stir at RT for 2-4 hours. Quench with saturated aqueous NaHCO

and Na -

Validation:

H NMR will show a characteristic downfield shift of the S-Me singlet from ~2.5 ppm to ~3.3 ppm.[1][3]

Step B:

-

Reaction: Dissolve the crude sulfone in THF or Dioxane. Add the nucleophile (Primary/Secondary Amine, 1.2 equiv) and a base (DIPEA or Cs

CO -

Conditions: Stir at RT (for aliphatic amines) or 60 °C (for anilines).

-

Purification: The methyl sulfinate byproduct is water-soluble, simplifying workup.[1][3]

Figure 2: The Oxidation-Displacement workflow for C2 functionalization.

The Lateral Nucleophile: C4-Methyl Functionalization[1]

The C4-methyl group is acidic (

Mechanistic Insight

Deprotonation creates a carbanion that is resonance-stabilized by the ring nitrogens.[1][3] However, a common pitfall is the competing nucleophilic attack of the organolithium base onto the ring (C6 position).[3]

-

Solution: Use a bulky, non-nucleophilic base (LDA or LiTMP) at cryogenic temperatures (-78 °C) to favor deprotonation (kinetic control) over ring addition.[1][2][3]

Experimental Protocol: Lateral Lithiation

Objective: C-C bond formation with an aldehyde electrophile.[1][3]

-

Base Preparation: Generate LDA in situ by adding

-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 min. -

Substrate Addition: Add a solution of this compound (1.0 equiv) in THF dropwise to the LDA solution at -78 °C.

-

Visual Cue: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.[3]

-

-

Incubation: Stir for 30-60 minutes at -78 °C. Do not allow to warm, or the anion may polymerize or rearrange.

-

Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.[1][3]

-

Workup: Allow to warm to RT slowly. Quench with saturated NH

Cl.[1][3]

Critical Consideration: The 2-SMe group is generally stable to LDA at -78 °C. However, if the temperature rises, the SMe group can undergo ortholithiation or elimination.[1][3]

Nucleophilic Sites: Nitrogen & Sulfur

While less commonly exploited for scaffold extension, the inherent nucleophilicity of the heteroatoms must be considered, particularly regarding side reactions.[3]

-

N-Alkylation: The ring nitrogens (N1/N3) can be alkylated by strong electrophiles (e.g., MeI, BnBr), forming pyrimidinium salts.[1][2][3] Steric hindrance from the C4-methyl group makes N3 slightly less reactive than N1, though mixtures are common.[1][3]

-

S-Alkylation: The sulfur atom is a "soft" nucleophile.[1][3] Reaction with "soft" electrophiles (like alkyl iodides) can form sulfonium salts.[1][2][3] These salts are potent electrophiles themselves and can be used as an alternative to sulfones for

reactions.[1][3]

Summary of Reaction Conditions

| Transformation | Target Site | Reagents | Key Conditions | Mechanism |

| Amination | C2 | 1. mCPBA2. R-NH | 0°C | Oxidation / |

| Chain Extension | C4-Me | LDA, Electrophile | -78°C (THF) | Lateral Lithiation |

| Ether Formation | C2 | 1.[1][2][3] mCPBA2. NaOR | RT | Oxidation / |

| Salt Formation | N1/N3 | MeI / Alkyl Halide | RT (Acetone) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885244, this compound. [Link][1][2][3]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[1][3] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.[3] (Foundational work on SMe displacement). [Link][2]

-

Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives.[1][3][4] Journal of Organic Chemistry.[1][3][5] (Contextualizing lateral lithiation mechanisms). [Link]

-

Jie Jack Li (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1][3] (General reference for Pyrimidine functionalization and lithiation strategies). [Link][2]

Sources

- 1. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 4. Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

The Divergent Scaffold: A Technical Guide to 4-Methyl-2-(methylthio)pyrimidine

Topic: Role of 4-Methyl-2-(methylthio)pyrimidine as a Chemical Intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the landscape of heterocyclic building blocks, This compound (CAS: 14001-63-9) represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. While simple in structure, its utility lies in its orthogonal reactivity . The molecule possesses three distinct vectors for functionalization: the electrophilic C2-position (masked by the thioether), the nucleophilic N-atoms, and the oxidizable C4-methyl group.

This guide moves beyond basic catalog descriptions to provide a mechanistic blueprint for utilizing this intermediate in high-value synthesis, specifically focusing on Sulfone-Activation strategies that supersede traditional harsh displacement protocols.

Part 1: Chemical Architecture & Reactivity Profile

To master this intermediate, one must understand its electronic "personality." The pyrimidine ring is naturally electron-deficient (

The Chemist’s Dilemma:

-

Direct Displacement: Displacing the SMe group directly with an amine requires high temperatures (

C) and often yields tarry byproducts. -

The Solution (Activation): Oxidizing the sulfide to a sulfone (

) transforms the substituent from a donor to a strong electron-withdrawing group (EWG) and an excellent leaving group (fugacity

Reactivity Map

The following diagram illustrates the three primary vectors of modification available to the researcher.

Figure 1: Orthogonal reactivity vectors. The Red path (Sulfone) represents the primary high-value workflow for drug discovery.

Part 2: Synthesis of the Core Intermediate

Note: While commercially available, understanding the synthesis ensures quality control of impurities.

The industrial standard for synthesizing this compound involves the condensation of S-methylisothiourea with a 1,3-dicarbonyl equivalent .

Reaction Logic:

-

Reagents: S-methylisothiourea hemisulfate + 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal).

-

Conditions: Basic media (NaOMe/MeOH) to liberate the free base of the isothiourea.

-

Mechanism: Cyclocondensation.[1] The nitrogen atoms of the isothiourea attack the carbonyl and the acetal carbon, eliminating water/methanol to aromatize.

Purity Marker: A common impurity is the disulfide dimer if the starting isothiourea was oxidized, or regioisomers if the dicarbonyl component was asymmetric and selectivity was poor.

Part 3: The "Sulfone Shunt" – A Self-Validating Protocol

This section details the most robust method for functionalizing this intermediate: The Oxidation-Displacement Sequence.

Phase A: Activation (Sulfide Sulfone)

Direct displacement of the methylthio group is kinetically sluggish. We accelerate this by

Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in DCM (0.1 M). Cool to 0°C.

-

Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise.

-

Why 2.2 eq? You must pass through the sulfoxide (

) intermediate. Stopping at 1.0 eq yields the sulfoxide, which is chiral and less reactive than the sulfone.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hex). The sulfone is significantly more polar (lower

) than the sulfide. -

Workup (Critical): Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Yield: Expect >85% of a white crystalline solid.

Phase B: Diversification ( Displacement)

The resulting 4-methyl-2-(methylsulfonyl)pyrimidine is a "hot" electrophile.

Protocol:

-

Setup: Dissolve the sulfone (1.0 eq) in anhydrous THF or Dioxane.

-

Nucleophile: Add the desired amine (1.1 eq) and a non-nucleophilic base (DIPEA or

, 2.0 eq). -

Conditions:

-

Aliphatic Amines: Room temperature, 1–2 hours.

-

Aniline/Aromatic Amines: Heat to 60–80°C may be required.

-

-

Self-Validating Step: The reaction releases methanesulfinic acid (

), which is scavenged by the base. Completion is indicated by the disappearance of the sulfone peak in LCMS.

Data Comparison: Direct vs. Oxidative Route

| Parameter | Direct Displacement (SMe) | Oxidative Route ( |

| Temperature | 140–160°C (Sealed Tube) | 25–60°C |

| Reaction Time | 12–24 Hours | 1–4 Hours |

| Yield | 40–60% (Variable) | 80–95% (Consistent) |

| Scope | Limited to strong nucleophiles | Tolerates weak nucleophiles (anilines) |

Part 4: Advanced Functionalization (C4-Methyl Activation)

Once the C2 position is secured (or before, depending on protecting group strategy), the C4-methyl group can be activated. The protons on the C4-methyl are "vinylogously acidic" due to the electron-withdrawing nature of the pyrimidine ring (specifically N3).

Workflow:

-

Aldehyde Synthesis: Reaction with Selenium Dioxide (

) in Dioxane/Water reflux yields the 4-formylpyrimidine. This is a gateway to reductive aminations. -

Lateral Lithiation: Treatment with LDA at -78°C generates the anion at the methyl group, which can trap electrophiles (aldehydes, alkyl halides).

Part 5: Case Study – Synthesis of a Kinase Inhibitor Scaffold

Hypothetical application demonstrating the utility of the intermediate.

Objective: Synthesize a CDK-inhibitor analog containing a 2-aminopyrimidine core.

Workflow Visualization:

Figure 2: Step-wise synthesis of a bioactive scaffold using the sulfone activation strategy.

Experimental Insight: In Step 2, using the sulfone allows the introduction of sterically hindered or electron-deficient amines (like aminopyrazoles) that would fail with the sulfide. This specific transformation is analogous to the synthesis of Zaleplon precursors and various Rosuvastatin intermediates where pyrimidine functionalization is key [1, 2].

References

-

Synthesis of Pyrimidine Sulfones: Bauer, D. et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023. Context: Validates the kinetics of sulfone vs. sulfide displacement.

-

General Pyrimidine Synthesis & Reactivity: Jadhav, S. D., et al. "Oxidative Annulation involving Anilines and Aryl Ketones."[2] Organic Letters, 2017.[2] Context: Discusses modern methods for constructing the pyrimidine core.

-

Process Chemistry of Methylthio-Pyrimidines: Patent WO2021113282A1. "Process for synthesis of a 2-thioalkyl pyrimidine." Context: Industrial scale synthesis and handling of 2-methylthio pyrimidine intermediates.

-

Nucleophilic Substitution Patterns: McCausland, C. W. "Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl systems." BYU Scholars Archive, 1976. Context: Foundational physical organic chemistry describing the displacement preference of sulfones.

Sources

4-Methyl-2-(methylthio)pyrimidine safety and handling guidelines

Technical Safety & Handling Guide: 4-Methyl-2-(methylthio)pyrimidine

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Executive Summary

This compound (CAS: 14001-63-9) is a functionalized heterocyclic building block extensively used in the synthesis of bioactive pyrimidine derivatives, including antifolates and kinase inhibitors.[1][2][3] While chemically stable under standard conditions, its utility lies in the reactivity of the C2-thiomethyl group, which serves as a robust precursor for nucleophilic aromatic substitution (

From a safety perspective, this compound presents specific challenges: it is a severe eye irritant (Category 1) and possesses a distinct organosulfur odor threshold that requires dedicated engineering controls. This guide synthesizes physicochemical data with field-proven handling protocols to ensure personnel safety and experimental integrity.

Physicochemical Profile

Accurate physical data is the foundation of safe handling. The following parameters dictate the engineering controls required.

| Property | Value | Source |

| CAS Number | 14001-63-9 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 140.21 g/mol | [1] |

| Physical State | Liquid (at 20°C) to low-melting solid | [2] |

| Boiling Point | 111°C @ 15 mmHg | [2] |

| Flash Point | 104°C (Closed Cup) | [3] |

| Density | 1.007 g/mL @ 25°C | [3] |

| Solubility | Soluble in MeOH, DCM, DMSO; sparing in water | [1] |

| Odor | Characteristic sulfide/mercaptan-like (Pungent) | [Field Obs.] |

Scientist’s Note: The high flash point (104°C) classifies it as a Combustible Liquid (Class IIIB) rather than Flammable. However, do not underestimate the vapor pressure at elevated reaction temperatures. The liquid state allows for easier volumetric dosing but increases the risk of splash hazards, necessitating strict eye protection.

Hazard Identification & Toxicology (GHS)

The Global Harmonized System (GHS) classification highlights the critical risk: Irreversible Eye Damage .

| Hazard Class | Category | H-Code | Hazard Statement |

| Eye Damage | Cat. 1 | H318 | Causes serious eye damage. |

| Acute Toxicity (Oral) | Cat.[2][3] 4 | H302 | Harmful if swallowed.[4][2][3][5][6] |

| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[4][2][3][5][6] |

| STOT-SE | Cat.[4][2][7] 3 | H335 | May cause respiratory irritation.[4][2][3][5][6][8] |

Critical Insight: The H318 classification indicates that exposure can cause corneal opacity or blindness. Standard safety glasses are insufficient . Chemical splash goggles and a face shield are mandatory during open handling.

Operational Handling Protocols

This section outlines the workflow for safe manipulation, integrating engineering controls with PPE.

Engineering Controls

-

Primary: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Odor Control: Due to the thio-ether moiety, this compound can degrade into odorous mercaptans. Ensure the hood exhaust is not recirculated.

-

Decontamination Station: A dedicated waste container containing a dilute bleach solution (10% sodium hypochlorite) should be kept in the hood to quench residual organosulfurs on pipette tips or glassware.

Personal Protective Equipment (PPE) Matrix

Figure 1: PPE Selection Logic based on exposure risk. Note the escalation to Face Shields for open handling due to H318 risk.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage retards autoxidation of the sulfur moiety [2].

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The thioether is susceptible to slow oxidation to sulfoxide (

) upon prolonged exposure to air. -

Incompatibilities:

-

Strong Oxidizers: (e.g.,

, -

Acids: Compatible with weak acids, but strong mineral acids may protonate the pyrimidine ring.

-

Synthetic Utility & Reactivity[11]

To understand the handling context, one must understand the chemistry. This compound is rarely the final product; it is a "masked" electrophile.

Mechanism: The methylthio group (-SMe) is a poor leaving group. However, it is chemically "activated" by oxidation to a sulfone (-SO2Me) or sulfoxide (-SOMe), which are excellent leaving groups for Nucleophilic Aromatic Substitution (

Experimental Workflow (Activation Strategy):

-

Oxidation: Reaction with m-CPBA or Oxone converts the sulfide to sulfone.

-

Substitution: The sulfone is displaced by an amine or alkoxide.

Figure 2: Synthetic activation pathway. The sulfide acts as a stable handle until oxidation activates it for substitution.

Emergency Response Procedures

Scenario: Eye Splash (Critical)

-

Immediate Action: Do NOT wait for medical personnel. Force eyelids open and flush with tepid water or saline for a minimum of 30 minutes .

-

Justification: The alkaline nature of some nitrogen heterocycles combined with the tissue-penetrating ability of sulfur compounds can cause deep tissue necrosis.

-

Follow-up: Transfer to an ophthalmologist immediately.

Scenario: Spill (>10 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don full-face respirator (ABEK cartridges) and chemically resistant boots.

-

Neutralization: Absorb with vermiculite or sand. Treat the waste with dilute bleach (10%) to oxidize the odor before disposal. Do not use acid, as it may release volatile sulfur species.

References

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link

-

TCI Chemicals. (2024).[9][10] Product Specification: this compound (M4017). TCI Global. Link

-

Sigma-Aldrich. (2025).[4][2] Safety Data Sheet: this compound. Merck KGaA.[4] Link

-

Fisher Scientific. (2025).[2][11] GHS Safety Data Sheet: Pyrimidine derivatives. Thermo Fisher Scientific.[2][8][9][12] Link

Sources

- 1. This compound [stenutz.eu]

- 2. 4-Methyl-2-(methylsulfanyl)pyrimidine | C6H8N2S | CID 821261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. prod.adv-bio.com [prod.adv-bio.com]

- 12. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

A Comprehensive Technical Guide to the Pyrimidine Derivative C6H8N2S: 4,6-dimethyl-1H-pyrimidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pyrimidine derivative with the molecular formula C6H8N2S. As a Senior Application Scientist, the following sections will elucidate its chemical identity, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Part 1: Core Directive: Elucidating the Chemical Identity

The specific nature of the C6H8N2S pyrimidine derivative necessitates a foundational understanding of its structure and nomenclature. The most prominent isomer for this molecular formula within the pyrimidine class is 4,6-dimethyl-1H-pyrimidine-2-thione .

IUPAC Nomenclature and Structural Isomerism

The definitive IUPAC name for this compound is 4,6-dimethyl-1H-pyrimidine-2-thione [1]. This name precisely describes a pyrimidine ring with methyl groups at positions 4 and 6, and a thione group (C=S) at position 2. The "1H" designation indicates the position of the hydrogen atom on a nitrogen.

It is crucial to recognize the existence of tautomerism in this molecule. 4,6-dimethyl-1H-pyrimidine-2-thione exists in equilibrium with its thiol tautomer, 4,6-dimethylpyrimidine-2-thiol . While the thione form is generally more stable, the thiol form can be significant in certain chemical environments and reactions. This duality is reflected in the various synonyms for this compound, including 4,6-Dimethyl-2-mercaptopyrimidine and 4,6-Dimethyl-2-thiopyrimidine[1].

Chemical Structure and Identifiers

The structural representation of 4,6-dimethyl-1H-pyrimidine-2-thione is presented below:

2D Structure:

3D Conformer:

For unambiguous identification and data retrieval, the following chemical identifiers are provided:

| Identifier | Value |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione[1] |

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol [1] |

| CAS Number | 22325-27-5[1] |

| InChI | InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)[1] |

| SMILES | CC1=CC(=NC(=S)N1)C[1] |

Part 2: Scientific Integrity & Logic: Synthesis and Characterization

The synthesis and characterization of 4,6-dimethyl-1H-pyrimidine-2-thione rely on well-established chemical principles and analytical techniques. The protocols described herein are designed to be self-validating, ensuring the reliable formation and identification of the target compound.

Synthesis of 4,6-dimethyl-1H-pyrimidine-2-thione

A common and efficient method for the synthesis of 2-thiopyrimidines is the condensation of a β-dicarbonyl compound with thiourea[2][3]. In the case of 4,6-dimethyl-1H-pyrimidine-2-thione, the β-dicarbonyl compound is acetylacetone (2,4-pentanedione).

Reaction Scheme:

Caption: Synthesis of 4,6-dimethyl-1H-pyrimidine-2-thione.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of acetylacetone dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-dimethyl-1H-pyrimidine-2-thione.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.[4][5][6]

Spectroscopic Analysis Workflow:

Caption: Workflow for Spectroscopic Analysis.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the proton at C5 of the pyrimidine ring. - A singlet for the six protons of the two methyl groups. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A peak for the C=S carbon. - Peaks for the C4 and C6 carbons. - A peak for the C5 carbon. - A peak for the methyl carbons. |

| FTIR (cm⁻¹) | - N-H stretching vibrations around 3100-3300 cm⁻¹. - C-H stretching from methyl groups around 2850–2950 cm⁻¹.[6] - C=N stretching in the pyrimidine ring around 1570–1620 cm⁻¹.[6] - C=S stretching vibration. |

| Mass Spec. | - Molecular ion peak (M+) at m/z = 140. |

Part 3: Authoritative Grounding & Comprehensive References: Biological Significance

Thiopyrimidine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[7][8]

Potential Pharmacological Activities

Derivatives of 2-thiopyrimidine have been reported to exhibit a wide range of biological effects, including:

-

Anticancer Activity: Some thiopyrimidine derivatives have shown inhibitory activity against various cancer cell lines.[7] They may act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation, such as STAT3 and STAT5a.[7]

-

Antimicrobial Activity: The thiopyrimidine scaffold is present in several compounds with antibacterial and antifungal properties.[8][9]

-

Anti-inflammatory Activity: Certain pyrimidine-thiol derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[10]

-

Antiviral Activity: Some thiopyrimidine derivatives have been investigated for their potential as antiviral agents, including against HIV.[7]

Potential Mechanism of Action in Cancer:

Caption: Potential Anticancer Mechanism of Thiopyrimidines.

The diverse biological activities of thiopyrimidine derivatives make them attractive scaffolds for the development of new therapeutic agents. Further research into the structure-activity relationships of compounds like 4,6-dimethyl-1H-pyrimidine-2-thione is warranted to explore their full therapeutic potential.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

-

4,6-Dimethyl-2-mercaptopyrimidine. PubChem. Retrieved from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Retrieved from [Link]

- Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide. (2025). Benchchem.

- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023).

-

Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity. ProQuest. Retrieved from [Link]

-

Thienopyrimidine. Encyclopedia MDPI. Retrieved from [Link]

-

4,6-Dimethylpyrimidine. PubChem. Retrieved from [Link]

-

2-Hydroxy-4,6-dimethylpyrimidine. PubChem. Retrieved from [Link]

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-136.

-

Synthesis of Some Thienopyrimidine Derivatives. PMC. Retrieved from [Link]

-

Pyrimidine, 4,6-dimethyl-. NIST WebBook. Retrieved from [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. Retrieved from [Link]

Sources

- 1. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. jetir.org [jetir.org]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity - ProQuest [proquest.com]

Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Structure of 4-Methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical calculations used to elucidate the molecular structure and electronic properties of 4-Methyl-2-(methylthio)pyrimidine. As a compound of interest in medicinal chemistry, a thorough understanding of its quantum mechanical characteristics is paramount for predicting its reactivity, designing analogues, and understanding its potential biological interactions. This document moves beyond a simple recitation of data, offering a cohesive narrative that explains the rationale behind the computational methodologies and the implications of the results.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The strategic placement of substituents on the pyrimidine ring can dramatically alter its electronic distribution, and consequently, its pharmacological profile. This compound (MTP) is a notable derivative, and understanding its three-dimensional structure, vibrational modes, and electronic characteristics through theoretical calculations provides a powerful, non-invasive lens to probe its chemical behavior.

The Computational Microscope: Density Functional Theory

To investigate the intricacies of MTP's structure, Density Functional Theory (DFT) has emerged as a robust and widely adopted computational method. DFT strikes an effective balance between computational cost and accuracy, making it an ideal tool for studying molecules of this size. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of molecular systems.[1][2] This is often paired with Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), which offer a flexible description of the electron distribution around the atoms.[1]

The causality behind this choice lies in the need to accurately model electron correlation effects, which are crucial for describing the electronic structure of molecules with heteroatoms and pi-systems like MTP. The B3LYP functional, in conjunction with a suitable basis set, provides a cost-effective means to achieve this accuracy.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the typical steps for performing a DFT calculation on this compound:

-

Molecular Input: The initial 3D structure of MTP is constructed using molecular modeling software.

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the vibrational spectra (IR and Raman) of the molecule.

-

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Caption: A generalized workflow for the theoretical analysis of this compound using DFT.

The Molecular Architecture: Optimized Geometry

The geometry of this compound has been optimized using the B3LYP method with the 6-31+G(d,p) and 6-311++G(d,p) basis sets.[1] The resulting bond lengths and bond angles provide a detailed picture of the molecule's three-dimensional shape.

| Parameter | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.335 | 1.334 |

| C2-N3 | 1.336 | 1.335 |

| N3-C4 | 1.341 | 1.340 |

| C4-C5 | 1.417 | 1.416 |

| C5-C6 | 1.381 | 1.380 |

| C6-N1 | 1.343 | 1.342 |

| C2-S7 | 1.775 | 1.774 |

| S7-C8 | 1.819 | 1.818 |

| C4-C9 | 1.508 | 1.507 |

| Bond Angles (º) | ||

| C6-N1-C2 | 116.8 | 116.9 |

| N1-C2-N3 | 126.8 | 126.8 |

| C2-N3-C4 | 116.7 | 116.7 |

| N3-C4-C5 | 122.3 | 122.3 |

| C4-C5-C6 | 117.8 | 117.8 |

| C5-C6-N1 | 119.6 | 119.5 |

| N1-C2-S7 | 115.3 | 115.3 |

| N3-C2-S7 | 117.9 | 117.9 |

| C2-S7-C8 | 103.2 | 103.2 |

| N3-C4-C9 | 116.5 | 116.5 |

| C5-C4-C9 | 121.2 | 121.2 |

| Data synthesized from the findings in reference[1]. |

These optimized parameters reveal a nearly planar pyrimidine ring, with the substituents slightly out of plane. The consistency between the two different basis sets lends confidence to the predicted geometry.

Molecular Vibrations: A Spectroscopic Signature

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure.[3] Theoretical frequency calculations allow for the assignment of the observed spectral bands to specific vibrational modes of the molecule.[1] The FT-IR and FT-Raman spectra of MTP have been recorded and analyzed with the aid of DFT calculations.[1]

A detailed vibrational analysis has been performed, and the assignments of the fundamental bands have been proposed based on their positions and relative intensities.[1] This correlation between experimental and theoretical spectra is a powerful validation of the computational model.

Caption: The synergy between experimental and theoretical methods in vibrational analysis.

The Electronic Frontier: HOMO, LUMO, and Reactivity

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1]

For this compound, the HOMO and LUMO energies have been calculated, and the HOMO-LUMO energy gap has been determined to explain the charge transfer interactions that can occur within the molecule.[1]

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -0.83 |

| HOMO-LUMO Energy Gap | 5.38 |

| Data synthesized from the findings in reference[1]. |

A smaller HOMO-LUMO gap suggests that a molecule is more reactive.[5] The calculated gap for MTP provides a quantitative measure of its kinetic stability.

Mapping Reactivity: The Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[6][7] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

-

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

-

Blue regions indicate positive electrostatic potential and are favorable for nucleophilic attack.

-

Green regions represent neutral potential.

For MTP, the MEP map reveals that the nitrogen atoms of the pyrimidine ring are the regions of most negative potential, making them likely sites for electrophilic attack. The regions around the hydrogen atoms are the most positive, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting how MTP might interact with biological macromolecules.

Conclusion: A Foundation for Rational Drug Design

The theoretical calculations detailed in this guide provide a comprehensive understanding of the structural and electronic properties of this compound. By employing robust computational methods like DFT, we can gain insights into its geometry, vibrational behavior, and reactivity. This knowledge forms a critical foundation for the rational design of novel pyrimidine-based therapeutic agents, enabling researchers to predict the effects of structural modifications and to better understand the molecule's potential interactions within a biological system. The synergy between theoretical calculations and experimental validation is a cornerstone of modern drug discovery, and the study of MTP serves as a compelling example of this powerful paradigm.

References

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]

-

Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (n.d.). MDPI. [Link]

-

Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and this compound. (2013). PubMed. [Link]

-

Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central. [Link]

-

Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2020). ResearchGate. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Chemical Reviews. [Link]

-

Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. [Link]

-

DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. (n.d.). SciELO México. [Link]

-

Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (2012). PubMed. [Link]

-

LUMO Analysis for Nucleophilic Reactions. (n.d.). WuXi Biology. [Link]

-

Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate. [Link]

-

Molecular electrostatic potential map of 4-PPy. (n.d.). ResearchGate. [Link]

-

(PDF) DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. (n.d.). ResearchGate. [Link]

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2020). ResearchGate. [Link]

-

Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (n.d.). IRIS-AperTO. [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Top. (n.d.). Semantic Scholar. [Link]

-

Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2021). PubMed Central. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]

-

23 9 Molecular Electrostatic Potential. (2020). YouTube. [Link]

-

Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. (n.d.). PubMed Central. [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate. [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). Dergipark. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

Sources

- 1. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. irjweb.com [irjweb.com]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Role of 4-Methyl-2-(methylthio)pyrimidine in Modern Agrochemical Synthesis

Introduction: The Pyrimidine Core in Agrochemical Innovation

The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, including a significant number of commercial agrochemicals.[1][2] Its inherent chemical versatility and the ability of its derivatives to interact with various biological targets have made it a privileged structure in the quest for novel herbicides, fungicides, and insecticides. Among the numerous pyrimidine-based intermediates, 4-Methyl-2-(methylthio)pyrimidine emerges as a particularly valuable building block. Its strategic substitution pattern—a reactive methylthio group at the 2-position and a methyl group at the 4-position—offers a versatile handle for the synthesis of complex agrochemical products.

The methylthio group (-SCH₃) is an excellent leaving group, facilitating nucleophilic substitution reactions, which is a common strategy for introducing diverse functionalities. Furthermore, this group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl moieties, which can also act as effective leaving groups or modulate the electronic properties and biological activity of the final molecule. This guide provides a comprehensive overview of the synthesis of this compound and its application in the synthesis of representative agrochemicals, offering detailed protocols and mechanistic insights for researchers in the field.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available reagents. The first step involves the cyclization of a β-dicarbonyl compound with thiourea to form a pyrimidine-2-thione, followed by S-methylation.

Mechanistic Rationale

The classical approach to forming the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea.[1] In this case, acetylacetone serves as the 1,3-dicarbonyl compound, providing the carbon backbone, while thiourea provides the N-C-N fragment. The reaction proceeds via a series of condensation and cyclization steps under basic or acidic conditions to yield 4-hydroxy-2-mercapto-6-methylpyrimidine, which exists in tautomeric equilibrium with the more stable 4-methyl-2-thiouracil.

The subsequent S-methylation is a standard nucleophilic substitution reaction. The thione tautomer is deprotonated by a base to form a highly nucleophilic thiolate anion, which then readily attacks an electrophilic methyl source, such as methyl iodide, to form the thioether linkage.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Methyl-2-thiouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add thiourea and stir until it dissolves. Subsequently, add acetylacetone dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry to obtain 4-methyl-2-thiouracil as a solid.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 4-methyl-2-thiouracil in an aqueous solution of sodium hydroxide in a round-bottom flask with stirring.

-

Addition of Methylating Agent: To this suspension, add methyl iodide dropwise at room temperature.[4]

-

Reaction: Continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: The product often precipitates out of the solution upon completion.

-

Isolation and Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |

| 4-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 g/mol | 80-90% | White to off-white solid |

| This compound | C₆H₈N₂S | 140.21 g/mol | 85-95% | White crystalline solid |

Part 2: Application in the Synthesis of Fungicidal Carboxamides

This compound and its derivatives are valuable precursors for the synthesis of fungicidal carboxamides. The following protocol is adapted from the synthesis of novel pyrimidine carboxamides bearing a carbamate moiety, demonstrating the utility of a closely related starting material.

Mechanistic Rationale

The synthesis of the target fungicide involves the formation of an amide bond between a pyrimidine carboxylic acid and an aniline derivative. The carboxylic acid functionality can be introduced at the 5-position of the this compound ring through established methods. The amide coupling is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the aniline to form the stable amide bond.

Experimental Workflow: Synthesis of a Pyrimidine Carboxamide Fungicide

Sources

Application Note & Protocols: 4-Methyl-2-(methylthio)pyrimidine as a Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Methyl-2-(methylthio)pyrimidine. Pyrimidine derivatives are fundamental to numerous biological processes and form the core of many therapeutic agents.[1][2][3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for transforming this readily available starting material into diverse, biologically active heterocyclic compounds. We will explore key synthetic pathways, including nucleophilic substitution, oxidation-enhanced reactivity, and cyclocondensation reactions to form fused systems such as pyrazolo[1,5-a]pyrimidines and[5][6][7]triazolo[1,5-a]pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.[5][8][9][10]

The Strategic Importance of this compound

The this compound scaffold is a valuable starting point in medicinal chemistry for several key reasons:

-

Inherent Bioisosterism: The pyrimidine core is a bioisostere of purine, allowing derivatives to interact with biological targets typically addressed by purine-based structures, such as protein kinases.[11]

-

Activated Reaction Site: The C2 position is activated by the two ring nitrogens, making it susceptible to nucleophilic attack.

-

The Methylthio (SMe) Group as a Leaving Group: The methylthio group is a moderately good leaving group, which can be displaced by a variety of strong nucleophiles. Crucially, its reactivity can be dramatically enhanced through simple oxidation.

-

Tunable Reactivity: The ability to oxidize the sulfide to a sulfoxide or sulfone provides a tunable "reactivity dial." The methylsulfonyl group (SO₂Me) is an excellent leaving group, enabling reactions with weaker nucleophiles that are unreactive toward the parent methylthio compound.[12]

The following diagram illustrates the primary synthetic avenues available from this versatile starting material.

Caption: Key synthetic pathways from this compound.

Pathway I: Direct Nucleophilic Aromatic Substitution (SNAE)

The direct displacement of the methylthio group is a foundational strategy for introducing diverse functionalities at the C2 position. While often depicted as a direct SNAr displacement, the reaction with potent nucleophiles like sulfite has been shown to proceed via a multi-step addition-elimination (SNAE) mechanism.[13] This pathway is particularly effective with strong nucleophiles such as amines and alkoxides.

Principle and Rationale

The electron-withdrawing nature of the two ring nitrogens renders the C2 carbon electrophilic. A strong nucleophile attacks this carbon, forming a tetrahedral intermediate (Meisenheimer complex). The subsequent elimination of the methylthiolate anion (-SMe) re-establishes aromaticity and yields the substituted product. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thereby maximizing its reactivity.

General Protocol: Amination of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.

-